molecular formula C15H14N4O2 B590205 4-[1'-(3'-Azido-1',2'-propanediol)]carbazole CAS No. 1253696-17-1

4-[1'-(3'-Azido-1',2'-propanediol)]carbazole

Cat. No.: B590205
CAS No.: 1253696-17-1
M. Wt: 282.303
InChI Key: HETBXCZVCSTHDV-UHFFFAOYSA-N
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Description

4-[1'-(3'-Azido-1',2'-propanediol)]carbazole is a chemical compound that features a carbazole moiety linked to a propanol chain with an azido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[1'-(3'-Azido-1',2'-propanediol)]carbazole typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-[1'-(3'-Azido-1',2'-propanediol)]carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF), and appropriate catalysts.

    Cycloaddition: Copper(I) catalysts, suitable solvents like water or ethanol.

Major Products Formed:

    Amines: Formed through reduction or substitution of the azido group.

    Triazoles: Formed through cycloaddition reactions with alkynes.

Mechanism of Action

The mechanism of action of 4-[1'-(3'-Azido-1',2'-propanediol)]carbazole depends on its application:

Comparison with Similar Compounds

Uniqueness: 4-[1'-(3'-Azido-1',2'-propanediol)]carbazole is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This sets it apart from other carbazole derivatives that may lack such functional groups .

Properties

IUPAC Name

1-azido-3-(9H-carbazol-4-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c16-19-17-8-10(20)9-21-14-7-3-6-13-15(14)11-4-1-2-5-12(11)18-13/h1-7,10,18,20H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETBXCZVCSTHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673186
Record name 1-Azido-3-[(9H-carbazol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253696-17-1
Record name 1-Azido-3-[(9H-carbazol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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